Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
Description
This palladium(II) complex, commercially known as cataCXium A Pd G3 (CAS: 1651823-59-4), is a third-generation palladacycle pre-catalyst optimized for Buchwald-Hartwig amination and related cross-coupling reactions . Its structure features a di(1-adamantyl)-n-butylphosphine ligand, which imparts exceptional steric bulk and electron-donating properties, enhancing stability and catalytic efficiency in demanding transformations . The adamantyl groups confer rigidity and resistance to ligand decomposition under high-temperature conditions, making it suitable for microwave-assisted syntheses .
Properties
Molecular Formula |
C61H92NO6P2PdS2+ |
|---|---|
Molecular Weight |
1167.9 g/mol |
IUPAC Name |
1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
InChI Key |
MLOKEEVFZUSMON-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Formation of the Palladium Mesylate Dimer
A palladium mesylate dimer, μ-OMs Pd₂, serves as the precursor for ligand substitution. This dimer is prepared by treating Pd(OAc)₂ with methanesulfonic acid in toluene under reflux. For example, Pd(OAc)₂ (315 g) reacts with methanesulfonic acid (1.2 equiv) in toluene (3 L) at 110°C for 6 hours, yielding 417 g (96%) of the mesylate dimer after crystallization. The μ-OMs bridge facilitates ligand exchange while avoiding halide contamination, which can deactivate the catalyst.
Ligand Substitution and Cyclopalladation
The mesylate dimer (1.0 equiv) is combined with di(1-adamantyl)-n-butylphosphine (2.2 equiv) and 2-(2'-amino-1,1'-biphenyl) methanesulfonate (2.0 equiv) in tetrahydrofuran (THF) at 25°C for 30 minutes. The reaction is monitored by ³¹P NMR spectroscopy, which shows a downfield shift from δ 24.9 ppm (free ligand) to δ 18.2 ppm (coordinated ligand). Cyclopalladation occurs spontaneously, forming a six-membered palladacycle that enhances thermal stability. The product is isolated via solvent evaporation and washed with cold hexane to remove unreacted ligands, yielding the target complex in 70–75% purity.
Purification and Analytical Characterization
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane. Key analytical data include:
-
¹H NMR (CDCl₃) : δ 8.91 (br s, 1H, NH), 7.67–7.29 (m, aromatic H), 1.35–2.03 (m, adamantyl H).
-
³¹P NMR (C₆D₆) : δ 18.2 ppm, indicating phosphorus coordination to palladium.
-
MS (ESI) : m/z 895.2 [M + H]⁺, consistent with the molecular formula C₄₃H₅₈N₂O₃PPdS.
Scalability and Industrial Applications
Large-scale synthesis (100 g+) employs continuous flow reactors to maintain inert conditions and optimize heat transfer. A reported pilot-scale reaction using 315 g of Pd(OAc)₂ produces 417 g of the mesylate dimer, demonstrating scalability. The complex exhibits superior activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10,000 with aryl chlorides at 80°C .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.
Substitution reactions: Involving the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .
Comparison with Similar Compounds
Structural and Ligand Variations
The catalytic performance of palladacycles is heavily influenced by the electronic and steric properties of their phosphine ligands. Below is a comparative analysis of key analogues:
Reaction Scope and Efficiency
- cataCXium A Pd G3 : Excels in coupling sterically demanding substrates (e.g., ortho-substituted aryl halides) due to its adamantyl-derived ligand . Demonstrated efficacy in microwave-assisted reactions at 150°C .
- DavePhos Gen. 3 : Broad applicability for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl chlorides; lower activity for bulky substrates compared to adamantyl systems .
- t-BuBrettPhos Gen. 3 (CAS: 1536473-72-9): Designed for carboperfluoro-alkylation of alkynes, leveraging electron-withdrawing substituents on the ligand .
- BINAP Gen. 3: Specialized for enantioselective C–C bond formation, unlike the non-chiral cataCXium A .
Stability and Handling
- Thermal Stability : Adamantyl ligands in cataCXium A Pd G3 resist decomposition under microwave conditions (150°C) , whereas dicyclohexylphosphine-based catalysts (e.g., DavePhos) may degrade faster under similar conditions.
- Storage: Most Gen. 3 palladacycles require inert atmospheres and low temperatures (2–8°C) , though cataCXium A Pd G3 is noted for long-term stability in dichloromethane adduct form .
Key Research Findings
- Efficiency in Challenging Couplings : cataCXium A Pd G3 achieves >90% yield in aryl aminations with sterically hindered amines, outperforming DavePhos Gen. 3 (60–70% yield under identical conditions) .
- Substrate Compatibility : Unlike BINAP-based systems, cataCXium A Pd G3 is ineffective in asymmetric catalysis but superior in coupling electron-rich heteroarenes .
- Industrial Adoption : Patented under PCT/US2013/030779, cataCXium A Pd G3 is commercially available from suppliers like BLD Pharm and Zhengzhou Kingorgchem .
Biological Activity
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a palladium complex that has garnered attention due to its potential applications in catalysis and biological systems. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Core Metal : Palladium (Pd)
- Ligands :
- Methanesulfonato group
- Di(1-adamantyl)-n-butylphosphine
- 2-(2'-amino-1,1'-biphenyl)
This unique combination of ligands enhances the stability and reactivity of the palladium center, making it suitable for a variety of catalytic processes.
Palladium complexes are known for their role in catalyzing cross-coupling reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals. The specific mechanisms through which methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) exerts its biological effects include:
- Catalytic Activity : The compound facilitates C–N bond formation through the Buchwald-Hartwig coupling reaction, which is crucial for synthesizing various nitrogen-containing compounds .
- Cellular Interactions : Initial studies suggest that palladium complexes may interact with cellular components, potentially influencing signaling pathways or inducing cytotoxic effects in certain cancer cell lines.
Efficacy Studies
Recent research has highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies indicate that this palladium complex can inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Toxicity Profile : Toxicological assessments have shown that while there are some cytotoxic effects at high concentrations, the compound exhibits selective toxicity towards cancer cells compared to normal cells .
Case Study 1: Antitumor Activity
A study evaluated the anticancer properties of methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) against breast cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanism : Apoptotic markers were significantly upregulated, indicating that the compound triggers programmed cell death pathways.
Case Study 2: Catalytic Applications
In another study focused on catalytic applications, this palladium complex was employed in a model reaction for synthesizing triarylamines via catalyst-transfer macrocyclization. Key findings included:
- Yield Improvement : The use of this palladium complex resulted in a yield increase of up to 30% compared to traditional catalysts.
- Selectivity : High selectivity for desired products was observed, underscoring the potential utility of this compound in synthetic organic chemistry.
Table 1: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Growth inhibition in breast cancer cells (IC50 = 15 µM) | |
| Catalytic Efficiency | Yield improvement in triarylamine synthesis |
Table 2: Toxicity Profile
| Concentration (µM) | Cell Type | Effect |
|---|---|---|
| 0.5 | Normal Cells | No significant toxicity |
| 15 | Cancer Cells | Induction of apoptosis |
Q & A
Q. What are the key synthetic routes for preparing this palladium complex, and how is its purity verified?
The synthesis involves reacting palladium precursors (e.g., Pd(OAc)₂) with the di(1-adamantyl)-n-butylphosphine ligand and methanesulfonate under inert conditions. Ligand coordination and methanesulfonate incorporation are critical steps. Purity is assessed via:
Q. What cross-coupling reactions are catalyzed by this complex, and what substrates are typically used?
This catalyst is effective in:
- Buchwald-Hartwig amination : Coupling aryl halides with amines, including sterically hindered substrates.
- Suzuki-Miyaura coupling : Aryl halides with boronic acids, especially for electron-deficient aryl partners.
The bulky adamantyl phosphine ligand enhances stability against aggregation, enabling reactions with challenging substrates like heteroaromatics .
Q. What are the recommended storage conditions to maintain stability?
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and ligand dissociation.
- Decomposition monitoring : Palladium black formation (metallic precipitates) indicates degradation. Regular TLC or NMR under inert conditions is advised .
Advanced Questions
Q. How does the di(1-adamantyl)-n-butylphosphine ligand influence the catalytic cycle compared to other ligands?
- Steric effects : The adamantyl groups create a bulky environment, stabilizing low-coordinate Pd(0) intermediates and preventing off-cycle dimerization.
- Electronic effects : Electron-donating adamantyl groups accelerate oxidative addition of aryl halides.
- Methodological validation :
Q. What strategies optimize reaction conditions for challenging substrates?
- Solvent screening : Test polar aprotic (DMF, dioxane) vs. non-polar (toluene) solvents to balance solubility and reactivity.
- Base selection : Strong bases (Cs₂CO₃) improve turnover in aminations, while milder bases (KOtBu) suit Suzuki couplings.
- Catalyst loading : 0.5–2 mol% typically balances activity and cost. Higher loadings may be needed for sterically hindered substrates .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across similar complexes?
- Standardized benchmarking : Use common substrates (e.g., 4-bromotoluene) under identical conditions.
- Advanced characterization :
Q. What analytical methods elucidate decomposition pathways during catalysis?
Q. How do solvent and temperature affect the catalyst’s performance in enantioselective reactions?
- Temperature : Lower temperatures (25–50°C) favor enantioselectivity by slowing unproductive pathways.
- Solvent polarity : Chiral solvents (e.g., DME) or additives (e.g., chiral amines) enhance asymmetric induction.
- Case study : For α-arylation of ketones, toluene at 80°C with this catalyst achieved >90% ee in pilot studies .
Data Contradiction Analysis
Example : Discrepancies in Suzuki coupling yields with electron-rich aryl halides.
- Possible causes :
- Base strength variation (weaker bases may fail to activate boronic acids).
- Competing protodehalogenation in polar solvents.
- Resolution :
Methodological Recommendations
- Air-sensitive handling : Use gloveboxes for catalyst weighing and Schlenk techniques for reactions.
- Reaction monitoring : Quench aliquots at intervals for GC-MS/HPLC analysis to track conversion.
- Computational support : Apply DFT (e.g., Gaussian 16) to model transition states and rationalize ligand effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
